2,4-Dinitro-1-naphthol
Overview
Description
2,4-Dinitro-1-naphthol is an organic compound characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 1 on a naphthalene ring. This compound is known for its yellow crystalline appearance and is commonly used as a dye, particularly in histological staining to highlight cellular structures .
Scientific Research Applications
2,4-Dinitro-1-naphthol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in histological staining to highlight cellular structures for microscopic examination.
Industry: Utilized as a dye for textiles, particularly wool, due to its vibrant yellow color.
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a toxic dye chemically related to trinitrophenol (picric acid) . It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . The primary target of this compound is the Pentaerythritol tetranitrate reductase .
Mode of Action
The compound interacts with its target by uncoupling oxidative phosphorylation . This interaction disrupts the normal energy production pathway in cells, leading to changes in cellular metabolism .
Biochemical Pathways
The affected pathway is the oxidative phosphorylation pathway, a crucial part of cellular respiration . By uncoupling this process, this compound disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy.
Pharmacokinetics
Like many other dyes, it is likely to be absorbed and distributed throughout the body following exposure . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary molecular effect of this compound’s action is the disruption of normal cellular energy production . This can lead to a variety of cellular effects, including decreased cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes and interact with its target . Additionally, the presence of other chemicals in the environment can influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that Martius Yellow is used in histology as a dye This suggests that it may interact with proteins or other biomolecules in cells to produce a color change
Cellular Effects
It is known that Martius Yellow is used to stain erythrocytes yellow so that they contrast well with red fibrin in trichrome staining methods This suggests that 2,4-Dinitro-1-naphthol may have some effect on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It is known that Martius Yellow is synthesized by indirect nitration of α-naphthol (1-naphthol), to obtain the dinitrated compound . This involves successive sulfonation and nitration reactions
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-naphthol typically involves the nitration of 1-naphthol. The process begins with the sulfonation of 1-naphthol using concentrated sulfuric acid, followed by nitration with a mixture of nitric acid and sulfuric acid. The reaction is carried out in an aqueous medium, and the product is isolated through vacuum filtration and washing with cold water .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-1-naphthol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups activate the aromatic ring towards electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Charge Transfer Reactions: It acts as an electron acceptor in charge transfer reactions with electron-rich compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as diazonium salts are used under acidic conditions.
Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides are commonly used.
Charge Transfer Reactions: Electron-rich compounds such as quinolones and cephalosporins are used under ambient conditions.
Major Products:
Reduction: The major products are the corresponding amino derivatives.
Charge Transfer Reactions: The products are charge transfer complexes, which are often colored and can be analyzed using spectroscopic methods.
Comparison with Similar Compounds
- 2-Nitro-1-naphthol
- 4-Nitro-1-naphthol
- 2,4-Dinitro-1-naphthylamine
- 1-Nitronaphthalene
- 1,4-Dinitronaphthalene
Comparison: 2,4-Dinitro-1-naphthol is unique due to the presence of two nitro groups, which significantly enhance its electron-accepting capabilities compared to mono-nitro derivatives. This makes it more effective in charge transfer reactions and as a dye. Additionally, its specific substitution pattern on the naphthalene ring provides distinct chemical and physical properties that are advantageous in various applications .
Properties
IUPAC Name |
2,4-dinitronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBMBIXVSCUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060544 | |
Record name | 1-Naphthalenol, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | Martius yellow | |
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URL | https://haz-map.com/Agents/21138 | |
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CAS No. |
605-69-6 | |
Record name | 2,4-Dinitro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Martius yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Martius yellow | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MARTIUS YELLOW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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